2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione
CAS No.: 185022-23-5
Cat. No.: VC13663591
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185022-23-5 |
|---|---|
| Molecular Formula | C12H13NO5 |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H13NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 |
| Standard InChI Key | ZCMQVTBCWMEJCS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCO |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Composition
The systematic IUPAC name for this compound is 2-[2-(2-hydroxyethoxy)ethoxy]isoindoline-1,3-dione, reflecting its core isoindoline-1,3-dione structure substituted with a diethylene glycol monomethyl ether side chain. The molecular formula arises from 12 carbon atoms, 13 hydrogens, one nitrogen, and five oxygen atoms, conferring a polar nature that enhances solubility in hydrophilic solvents.
Structural Features and Functional Groups
The compound’s structure comprises:
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An isoindoline-1,3-dione moiety (a bicyclic system with two ketone groups at positions 1 and 3).
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A 2-(2-hydroxyethoxy)ethoxy side chain linked to the nitrogen atom of the isoindoline ring.
This combination introduces both hydrophobic (aromatic core) and hydrophilic (ethoxy and hydroxyl groups) regions, enabling interactions with diverse chemical environments. The hydroxyl group at the terminal ethoxy position further facilitates hydrogen bonding, a critical feature for potential biological activity.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(2-(2-hydroxyethoxy)ethoxy)isoindoline-1,3-dione typically involves a multi-step condensation reaction. A validated method involves:
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Condensation of Phthalic Anhydride with Amino Alcohols:
Phthalic anhydride reacts with 4-amino-1-butanol in toluene under reflux conditions using a Dean-Stark apparatus to remove water. This forms the isoindoline-1,3-dione core. -
Etherification:
The intermediate undergoes etherification with 2-(2-hydroxyethoxy)ethanol to introduce the ethoxy side chain. Purification via column chromatography yields the final product .
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Toluene is preferred for its azeotropic water-removal capabilities.
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Catalyst: Acidic or basic catalysts are avoided to prevent side reactions.
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Temperature: Prolonged reflux (6–8 hours) ensures complete conversion .
Table 1: Synthesis Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Starting Materials | Phthalic anhydride, 4-amino-1-butanol | |
| Solvent | Toluene | |
| Reaction Time | 6–8 hours | |
| Yield | 85–99% | |
| Purification Method | Column chromatography |
Physicochemical Properties
Spectroscopic Characterization
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NMR Spectroscopy:
(CDCl) signals include aromatic protons at 7.73–7.85 ppm (m, 4H, isoindoline ring) and ethoxy chain protons at 3.61–3.91 ppm (m, 8H) . -
IR Spectroscopy:
Stretching vibrations at 1770 cm (C=O), 1100 cm (C-O-C ether), and 3450 cm (-OH).
Solubility and Stability
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in ethanol. It is stable under inert atmospheres but may hydrolyze in strongly acidic or basic conditions due to the ester-like linkage in the ethoxy chain.
Comparative Analysis with Related Derivatives
Table 2: Structural and Functional Comparison of Isoindoline-1,3-dione Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione | CHNO | 251.23 | Two ethoxy groups, hydroxyl terminus |
| 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione | CHNO | 235.24 | Single ethoxy group |
| 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]isoindoline-1,3-dione | CHNO | 323.34 | Extended ethoxy chain |
Derivatives with longer ethoxy chains (e.g., CHNO) demonstrate enhanced water solubility and altered bioactivity profiles, underscoring the role of side-chain length in modulating physicochemical and biological properties.
Future Research Directions
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Biological Screening: Systematic in vitro and in vivo studies to evaluate antimicrobial, anticancer, and anti-inflammatory potential.
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Structure-Activity Relationships (SAR): Methodical variation of ethoxy chain length to optimize therapeutic indices.
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Material Science Applications: Exploration of use in biodegradable polymers or as cross-linking agents in hydrogels .
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